1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

Description

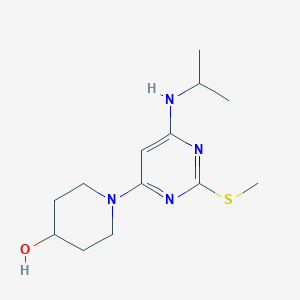

Chemical Structure and Key Features 1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is a pyrimidine derivative characterized by:

- A pyrimidine core substituted at the 2-position with a methylthio (-SMe) group and at the 6-position with an isopropylamino (-NHCH(CH₃)₂) group.

- A piperidin-4-ol moiety linked to the pyrimidine ring at the 4-position. Its molecular formula is C₁₃H₂₁N₄OS, with an average mass of 281.40 g/mol and a monoisotopic mass of 281.1438 g/mol .

Properties

IUPAC Name |

1-[2-methylsulfanyl-6-(propan-2-ylamino)pyrimidin-4-yl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4OS/c1-9(2)14-11-8-12(16-13(15-11)19-3)17-6-4-10(18)5-7-17/h8-10,18H,4-7H2,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWHBCXVBJSHAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=NC(=N1)SC)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Functionalization of 4,6-Dichloro-2-(methylthio)pyrimidine

A common starting material for pyrimidine derivatives is 4,6-dichloro-2-(methylthio)pyrimidine. The synthetic pathway involves:

- Amination at position 6 : Reacting with isopropylamine under copper(I) oxide catalysis (0.02–0.1 wt%) at 60–80°C to yield 6-isopropylamino-4-chloro-2-(methylthio)pyrimidine.

- Nucleophilic substitution at position 4 : Replacing the chloride with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Key Data :

Alternative Route: Pyrimidine Ring Construction

An alternative approach involves assembling the pyrimidine ring from smaller precursors:

- Condensation of thiourea and β-ketoesters : Reacting methyl acetoacetate with thiourea in ethanol/HCl to form 2-thiopyrimidin-4-ol.

- Methylation : Treating with methyl iodide in NaOH to introduce the methylthio group at position 2.

- Chlorination : Using POCl₃ to convert hydroxyl groups at positions 4 and 6 to chlorides.

- Functionalization : Sequential amination (position 6) and piperidine coupling (position 4) as described above.

Challenges :

- Low regioselectivity during chlorination (requires careful temperature control).

- Competing side reactions during methylation (e.g., over-alkylation).

Preparation of Piperidin-4-ol

Hydrogenation of Pyridine Derivatives

Piperidin-4-ol is synthesized via catalytic hydrogenation of isonicotinic acid derivatives:

- Isonipecotic acid synthesis : Hydrogenating isonicotinic acid (pyridine-4-carboxylic acid) under H₂ (50 psi) with Pd/C in ethanol to yield piperidine-4-carboxylic acid.

- Hydroxylation : Reducing the carboxylic acid to a hydroxyl group via LiAlH₄ or borane-THF complex.

Optimization :

Ring-Closing Metathesis

An advanced method employs olefin metathesis:

- Diene precursor : N-protected 4-amino-1-butene.

- Grubbs catalyst : Facilitates ring closure to form piperidin-4-ol after deprotection.

Advantages :

- High stereocontrol (trans-configuration favored).

- Compatible with acid-labile protecting groups (e.g., Boc).

Coupling Strategies for Pyrimidine and Piperidine Moieties

Nucleophilic Aromatic Substitution

The chloride at position 4 of the pyrimidine reacts with piperidin-4-ol under basic conditions:

Mechanistic Insight :

The reaction proceeds via a two-step SNAr mechanism:

- Deprotonation of piperidin-4-ol to form a nucleophilic alkoxide.

- Attack at the electron-deficient C4 position of the pyrimidine.

Buchwald-Hartwig Amination

For less-reactive substrates, palladium catalysis enables C–N bond formation:

Limitations :

Protection-Deprotection Strategies

Hydroxyl Group Protection

The piperidin-4-ol hydroxyl group is protected during pyrimidine functionalization:

- Silylation : Using tert-butyldimethylsilyl chloride (TBSCl) in DMF with imidazole.

- Deprotection : TBAF in THF at 0°C.

Impact on Yield :

Analytical Characterization

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Cost-Effective Catalysts

Chemical Reactions Analysis

1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: This reaction can modify the methylthio group to a sulfoxide or sulfone.

Reduction: The compound can be reduced to alter the functional groups, potentially affecting its biological activity.

Substitution: The isopropylamino group can be substituted with other amines under appropriate conditions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino and methylthio groups may play a role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

1-(6-(Cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

- Key Difference: Cyclopropylamino (-NHC₃H₅) replaces isopropylamino.

- Molecular Formula : C₁₃H₁₈N₄OS (MW: 280.39 g/mol) .

- Implications: Cyclopropyl groups enhance metabolic stability in drug candidates due to their restricted conformation and resistance to oxidative metabolism. This analog may exhibit improved pharmacokinetic properties compared to the isopropylamino variant .

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

1-(6-Chloro-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

- Key Difference: Chloro (-Cl) replaces isopropylamino.

- Molecular Formula : C₁₀H₁₄ClN₃O (MW: 227.69 g/mol) .

- Implications : Chloro substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions. However, they may reduce solubility and introduce toxicity risks in drug development .

Variations in the Piperidine Moiety

1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)-3-fluoropiperidin-4-ol

1-(2-(Methylsulfonyl)pyrimidin-4-yl)piperidin-4-ol

- Key Difference : Methylsulfonyl (-SO₂Me) replaces methylthio (-SMe).

- Synthesis : Oxidation of methylthio precursors using Oxone® in MeOH/H₂O .

Functional Group Modifications in Related Scaffolds

1-(4-Trifluoromethylpyrimidin-2-yl)piperidin-4-ol

- Key Feature : Trifluoromethyl (-CF₃) at the pyrimidine 4-position.

- Molecular Formula : C₁₀H₁₂F₃N₃O (MW: 247.22 g/mol) .

- Implications : CF₃ groups are strongly electron-withdrawing, increasing resistance to enzymatic degradation. This compound may exhibit enhanced target selectivity in kinase inhibition .

Ethyl (E)-1-(2-((1-(dimethylcarbamoyl)indolin-6-yl)amino)pyrimidin-4-yl)-4-styryl-1H-pyrazole-3-carboxylate

- Key Feature : Extended conjugation via styryl and pyrazole groups.

- Application: Designed as a PLK1 inhibitor with nanomolar potency .

- Implications : Bulky substituents like styryl groups can improve hydrophobic interactions in enzyme active sites but may complicate synthetic routes .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility: Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is a common route for introducing amino groups at the pyrimidine 6-position, as seen in the synthesis of BLU-945 intermediates .

- Biological Relevance: Methylthio groups at position 2 enhance lipophilicity, favoring membrane penetration, while amino groups at position 6 enable hydrogen bonding to target proteins .

- Optimization Strategies: Substituting isopropylamino with cyclopropylamino or trifluoromethyl groups balances metabolic stability and target engagement, as demonstrated in preclinical studies .

Biological Activity

1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, specifically designed to enhance its interaction with biological targets. The isopropylamino and methylthio groups contribute to its pharmacokinetic properties, potentially influencing solubility and receptor binding affinity.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Inhibition of Protein Kinases : The compound may inhibit various cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. This inhibition can lead to anti-proliferative effects in cancer cells .

- Antineoplastic Activity : In vitro studies have shown that related pyrimidine derivatives can exert significant anti-cancer effects by inducing apoptosis in tumor cells .

Table 1: Biological Activity Overview

Case Studies

Several studies have highlighted the compound's biological activity:

- Cancer Cell Line Studies : In a series of experiments, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an anti-cancer agent .

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound could induce cell cycle arrest at the G1 phase, leading to increased apoptosis rates. This was corroborated by flow cytometry analysis showing elevated levels of annexin V positivity in treated cells .

- Therapeutic Implications : The compound's ability to inhibit CDKs suggests potential therapeutic applications in treating cancers characterized by dysregulated cell proliferation, such as leukemia and solid tumors .

Q & A

Basic: What are the recommended synthetic routes for 1-(6-(Isopropylamino)-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with piperidine or pyrimidine precursors. For example, alkylation of piperidin-4-ol derivatives with isopropylamine and methylthio-containing reagents under basic conditions is a common approach. Optimization can be achieved by:

- Reagent Selection : Using coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions.

- Temperature Control : Maintaining low temperatures (0–5°C) during exothermic steps to prevent decomposition.

- Catalytic Systems : Employing transition-metal catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.

Advanced methods like continuous flow chemistry (for scalability) and computational reaction path searches (to predict optimal conditions) are recommended for efficiency .

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the pyrimidine and piperidine rings. DEPT-135 experiments can distinguish CH/CH groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : The SHELX software suite (SHELXL/SHELXS) is widely used for refining crystal structures, resolving hydrogen bonding networks, and analyzing torsion angles .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Management :

- Inhalation : Move to fresh air; monitor for respiratory distress.

- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers.

Advanced: How can computational reaction path search methods improve the efficiency of synthesizing this compound?

Methodological Answer:

Quantum Chemical Calculations (e.g., DFT) and transition-state modeling predict feasible pathways, reducing trial-and-error experimentation. For instance:

- ICReDD’s Approach : Combines quantum mechanics with machine learning to prioritize reaction conditions (e.g., solvent polarity, catalyst loading) that maximize yield .

- Molecular Dynamics Simulations : Assess steric effects in bulky intermediates, guiding substituent placement on the pyrimidine ring.

Advanced: What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

Methodological Answer:

- Orthogonal Assays : Validate nematicidal activity (e.g., Meloidogyne incognita mortality) with anti-feeding assays (e.g., Pseudaletia separata weight reduction) to confirm mode of action .

- Dose-Response Curves : Test across a wide concentration range (e.g., 1–500 mg/L) to identify non-linear effects.

- Purity Analysis : Use HPLC-MS to rule out impurities as contributors to variability.

Advanced: Which biophysical techniques are suitable for studying this compound's interactions with target proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., , /) between the compound and enzymes like acetylcholinesterase .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition.

- Molecular Docking : Tools like AutoDock Vina predict binding poses, guiding mutagenesis studies to validate key residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.